2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE
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Overview
Description
2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a hydroxyethyl group attached to a benzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of N,N-dimethylaniline followed by further functionalization to introduce the hydroxyethyl and benzamide groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-dimethylaniline
- 2-Chloro-N,N-dimethylaniline
- 3-Bromo-N,N-dimethylaniline
- 2-Bromobenzotrifluoride
Uniqueness
Compared to similar compounds, 2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE is unique due to the presence of both the hydroxyethyl and benzamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-20(2)13-9-7-12(8-10-13)16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10,16,21H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJOUGHFNRASMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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